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molecular formula C11H22O4S B8534181 Methyl 2-octylsulfonylacetate

Methyl 2-octylsulfonylacetate

Cat. No. B8534181
M. Wt: 250.36 g/mol
InChI Key: ZOXCSWUECJEDLS-UHFFFAOYSA-N
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Patent
US06713654B1

Procedure details

A solution of methyl n-octanesulphonylacetate (35 g, 0.143 mole) in 350 ml of anhydrous methanol was stirred magnetically at room temperature. To this solution was added 24 ml of aqueous ammonium hydroxide (27%, 6.48 g, 0.185 mole) in drops over a period of 30 minutes. The solution was stirred for 24 h and the white precipitate formed was filtered. The solid was recrystallized from hot ethyl acetate to obtain the required acetamide III-50 as a crystalline solid, mp. 140-142° C., 33 g, 97.6%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:9]([CH2:12][C:13]([O:15]C)=O)(=[O:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[NH4+:18]>CO>[CH2:1]([S:9]([CH2:12][C:13]([NH2:18])=[O:15])(=[O:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(CCCCCCC)S(=O)(=O)CC(=O)OC
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hot ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCCCCCC)S(=O)(=O)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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